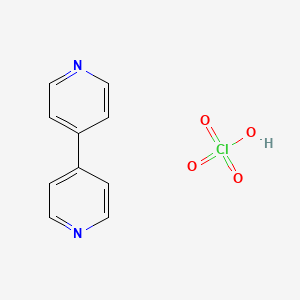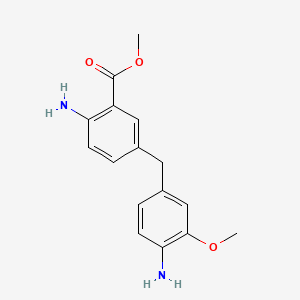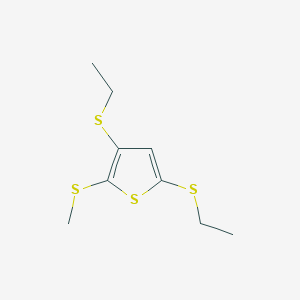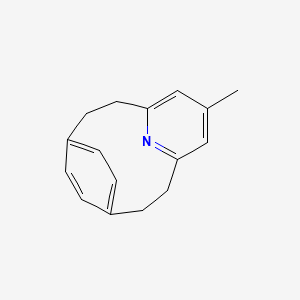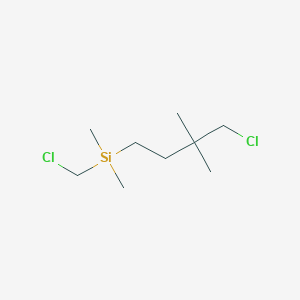![molecular formula C21H27N6S.H2O4P<br>C21H29N6O4PS B14477782 dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium CAS No. 72906-39-9](/img/structure/B14477782.png)
dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium is a complex organic compound that combines the properties of dihydrogen phosphate and a substituted anilinoethyl-trimethylazanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium typically involves multiple steps:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Diazotization: The thiadiazole derivative is then subjected to diazotization to introduce the diazenyl group.
Coupling Reaction: The diazonium compound is coupled with N-ethyl-4-anilinoethyl-trimethylazanium to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the anilino group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation products: Include oxidized derivatives of the thiadiazole and anilino groups.
Reduction products: Include amine derivatives.
Substitution products: Include various substituted aromatic and thiadiazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structural features.
Analytical Chemistry: It can serve as a reagent or indicator in various analytical techniques.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Cellular Imaging: Due to its potential fluorescent properties, it can be used in cellular imaging techniques.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Diagnostic Tools: It can be used in the development of diagnostic assays and tools.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It can be explored for its potential use in agricultural chemicals.
作用機序
The mechanism of action of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, while the thiadiazole ring can participate in redox reactions. The anilino group can interact with enzymes and receptors, modulating their activity. The dihydrogen phosphate group can influence the compound’s solubility and interaction with biological membranes.
類似化合物との比較
Similar Compounds
Dihydrogen phosphate derivatives: Such as potassium dihydrogen phosphate.
Thiadiazole derivatives: Such as 2-amino-1,3,4-thiadiazole.
Anilino derivatives: Such as N-phenyl-1,2-ethanediamine.
Uniqueness
The uniqueness of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the dihydrogen phosphate group enhances its solubility and interaction with biological systems, while the thiadiazole and anilino groups provide unique chemical and biological properties.
特性
CAS番号 |
72906-39-9 |
|---|---|
分子式 |
C21H27N6S.H2O4P C21H29N6O4PS |
分子量 |
492.5 g/mol |
IUPAC名 |
dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H27N6S.H3O4P/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5(2,3)4/h6-14H,5,15-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChIキー |
SUGVLKGADNYBOA-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


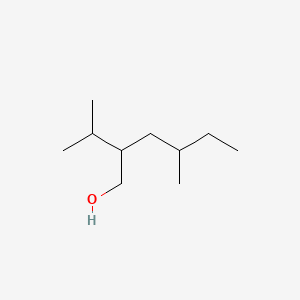
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
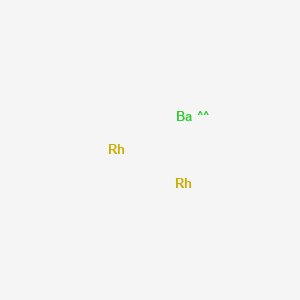
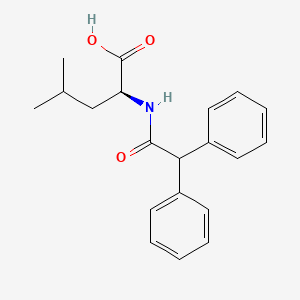
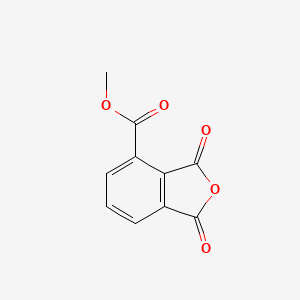
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
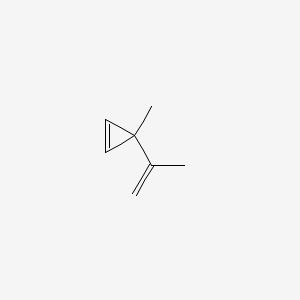
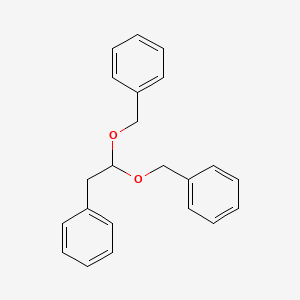
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
